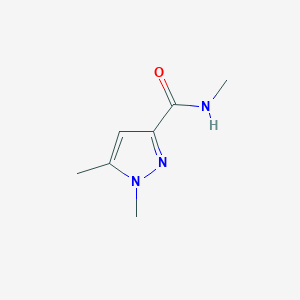

N,1,5-trimethyl-1H-pyrazole-3-carboxamide

説明

Structure

3D Structure

特性

IUPAC Name |

N,1,5-trimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-4-6(7(11)8-2)9-10(5)3/h4H,1-3H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHYIZCWGLXIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598242 | |

| Record name | N,1,5-Trimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136678-94-9 | |

| Record name | N,1,5-Trimethyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136678-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,1,5-Trimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties of N,1,5-trimethyl-1H-pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,1,5-trimethyl-1H-pyrazole-3-carboxamide is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in the fields of medicinal chemistry and agrochemicals. Pyrazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of N,1,5-trimethyl-1H-pyrazole-3-carboxamide, synthesized from available literature on structurally related analogues.

Chemical Identity and Physicochemical Properties

N,1,5-trimethyl-1H-pyrazole-3-carboxamide is a substituted pyrazole with methyl groups at the N1 and C5 positions of the pyrazole ring, and a methylcarboxamide group at the C3 position.

Table 1: Physicochemical and Spectroscopic Properties of N,1,5-trimethyl-1H-pyrazole-3-carboxamide

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₁N₃O | Calculated |

| Molecular Weight | 153.18 g/mol | Calculated |

| Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~ 6.3 (s, 1H, H-4), ~ 3.9 (s, 3H, N-CH₃), ~ 2.9 (d, 3H, J=4.8 Hz, NH-CH₃), ~ 2.4 (s, 3H, C-CH₃) | Extrapolated from related structures[1][2] |

| Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~ 164 (C=O), ~ 149 (C-3), ~ 141 (C-5), ~ 107 (C-4), ~ 38 (N-CH₃), ~ 26 (NH-CH₃), ~ 12 (C-CH₃) | Extrapolated from related structures[2][3] |

| Predicted Key IR Absorptions (cm⁻¹) | ~ 3300 (N-H stretch), ~ 1650 (C=O stretch, Amide I), ~ 1550 (N-H bend, Amide II) | Inferred from pyrazole carboxamide data[3][4] |

| Predicted Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | Based on general properties of similar compounds[3][5] |

Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide

A plausible and efficient synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide can be envisioned as a two-step process, commencing with the synthesis of the key intermediate, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, followed by its conversion to the target carboxamide. This approach offers versatility and is based on established methodologies for pyrazole synthesis.[3][6]

Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

The synthesis of the carboxylic acid precursor can be achieved via a cyclocondensation reaction. A general method involves the reaction of a β-keto ester with methylhydrazine.

Conversion to N,1,5-trimethyl-1H-pyrazole-3-carboxamide

The final step involves the amidation of the carboxylic acid. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with methylamine.

Diagram 1: Proposed Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide

Caption: Proposed two-step synthesis pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

-

To a solution of ethyl 2,4-dioxopentanoate (1 equivalent) in ethanol, add methylhydrazine (1 equivalent) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

-

To the crude ester, add a 10% aqueous solution of sodium hydroxide and stir at room temperature overnight.

-

Acidify the reaction mixture with 2N HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Step 2: Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide

-

Suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in thionyl chloride (3 equivalents) and reflux for 2 hours.[6]

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride.

-

Dissolve the crude acid chloride in a suitable anhydrous solvent such as dichloromethane or THF.

-

Cool the solution to 0 °C and add a solution of methylamine (2 equivalents) in the same solvent dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Wash the reaction mixture with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford N,1,5-trimethyl-1H-pyrazole-3-carboxamide.

Potential Biological and Pharmacological Significance

The pyrazole nucleus is a well-established pharmacophore in drug discovery.[7][8] The diverse biological activities of pyrazole derivatives are attributed to the ability of the pyrazole ring to engage in various non-covalent interactions with biological targets.

Diagram 2: Potential Biological Activities of Pyrazole Carboxamides

Caption: Diverse applications of the pyrazole scaffold.

Antimicrobial and Antifungal Activity

Numerous pyrazole carboxamide derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[7][8] The mechanism of action often involves the inhibition of essential enzymes in the microbial metabolic pathways.

Anti-inflammatory and Analgesic Properties

The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[8]

Anticancer Activity

Recent research has highlighted the potential of pyrazole derivatives as anticancer agents.[8] Their mechanisms of action are diverse and can include the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.

Agrochemical Applications

Pyrazole carboxamides are also utilized in the agrochemical industry as fungicides and insecticides.[3] These compounds can act as mitochondrial respiration inhibitors, disrupting the energy production in pests.

Safety and Handling

While specific toxicity data for N,1,5-trimethyl-1H-pyrazole-3-carboxamide is not available, general precautions for handling heterocyclic compounds should be observed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

N,1,5-trimethyl-1H-pyrazole-3-carboxamide represents a promising molecule within the broader class of pyrazole derivatives. Based on the extensive research into related structures, it is anticipated to possess interesting biological activities. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties for potential applications in drug discovery and development.

References

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024-06-13). National Institutes of Health. Retrieved from [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). MDPI. Retrieved from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (2018). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). ResearchGate. Retrieved from [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2019). PubMed Central. Retrieved from [Link]

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014). Google Patents.

- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995). Google Patents.

-

FT-IR spectrum of the pyrazoline carboxamide compound. (2023). ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. jocpr.com [jocpr.com]

An In-depth Technical Guide to N,1,5-trimethyl-1H-pyrazole-3-carboxamide (CAS Number: 136678-94-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N,1,5-trimethyl-1H-pyrazole-3-carboxamide, a member of the versatile pyrazole carboxamide class of compounds. While specific data for this particular molecule is limited in public literature, this document synthesizes information from structurally related analogues to offer expert insights into its synthesis, characterization, potential biological activities, and safe handling. The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, suggesting that N,1,5-trimethyl-1H-pyrazole-3-carboxamide holds significant potential for further investigation.[1][2]

Introduction to the Pyrazole Carboxamide Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and insecticidal properties.[1][2] The carboxamide moiety, when attached to the pyrazole core, often enhances binding to biological targets through hydrogen bonding and other interactions. This combination has led to the development of numerous commercial drugs and agricultural products.[1]

Physicochemical Properties and Structural Elucidation

| Property | Predicted Value/Information |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | N,1,5-trimethyl-1H-pyrazole-3-carboxamide |

| CAS Number | 136678-94-9 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have some solubility in organic solvents like DMSO and methanol |

Spectroscopic Characterization (Predicted)

The structural confirmation of N,1,5-trimethyl-1H-pyrazole-3-carboxamide would rely on a combination of spectroscopic techniques.

The proton NMR spectrum is expected to show distinct signals for the three methyl groups and the pyrazole ring proton. The chemical shifts would be influenced by their electronic environment.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ (amide) | 2.8 - 3.0 | Doublet (due to coupling with N-H) |

| N-CH₃ (pyrazole) | 3.7 - 4.0 | Singlet |

| C-CH₃ (pyrazole) | 2.3 - 2.5 | Singlet |

| Pyrazole C4-H | 6.0 - 6.5 | Singlet |

| N-H (amide) | 7.0 - 8.5 | Broad Singlet |

The carbon NMR would provide information on the carbon skeleton.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | 160 - 165 |

| Pyrazole C3 | 145 - 150 |

| Pyrazole C5 | 140 - 145 |

| Pyrazole C4 | 105 - 110 |

| N-CH₃ (amide) | 25 - 30 |

| N-CH₃ (pyrazole) | 35 - 40 |

| C-CH₃ (pyrazole) | 10 - 15 |

IR spectroscopy would confirm the presence of key functional groups.[3]

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (amide) | 3200 - 3400 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (amide) | 1650 - 1680 |

| C=N Stretch (pyrazole) | 1580 - 1620 |

| C-N Stretch | 1250 - 1350 |

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. The mass spectrum is expected to show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to its molecular weight.[4]

Proposed Synthesis and Experimental Workflow

A plausible synthetic route for N,1,5-trimethyl-1H-pyrazole-3-carboxamide can be designed based on established methods for the synthesis of substituted pyrazole carboxamides. A common approach involves the construction of the pyrazole ring followed by amidation.[1]

Caption: Proposed synthetic workflow for N,1,5-trimethyl-1H-pyrazole-3-carboxamide.

Step-by-Step Protocol:

-

Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (Intermediate C):

-

To a solution of ethyl 2,4-dioxopentanoate (1 equivalent) in a suitable solvent such as ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature.

-

The reaction mixture is then refluxed for several hours until the starting materials are consumed (monitored by TLC).

-

After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the pyrazole ester intermediate.

-

-

Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide (Final Product E):

-

The ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1 equivalent) is dissolved in an excess of a solution of methylamine in a suitable solvent (e.g., methanol or THF).

-

The mixture is stirred at room temperature or gently heated in a sealed vessel until the reaction is complete (monitored by TLC).

-

The solvent and excess methylamine are removed under reduced pressure. The resulting solid is then purified by recrystallization or column chromatography to afford the final product.

-

Potential Biological Activities and Mechanisms of Action

The pyrazole carboxamide scaffold is a versatile pharmacophore that interacts with a wide range of biological targets.[1][2] Based on the activities of structurally similar compounds, N,1,5-trimethyl-1H-pyrazole-3-carboxamide could be investigated for the following applications:

As an Enzyme Inhibitor

-

Succinate Dehydrogenase (SDH) Inhibition: Many pyrazole carboxamides are potent inhibitors of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, leading to their use as fungicides in agriculture.[5][6] This inhibition disrupts the fungal metabolism and prevents growth.[5]

-

Kinase Inhibition: Pyrazole derivatives have been developed as inhibitors of various kinases, such as Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are important targets in cancer therapy.[7] The pyrazole-3-carboxamide core can form key hydrogen bonds within the ATP-binding site of these kinases.[7]

-

Carbonic Anhydrase (CA) Inhibition: Certain pyrazole carboxamides have shown inhibitory activity against carbonic anhydrases, which are involved in various physiological processes.[1]

Caption: Potential biological targets of N,1,5-trimethyl-1H-pyrazole-3-carboxamide.

In Agrochemicals

The 1,3,5-trimethylpyrazole moiety is a recognized pharmacophore in agricultural chemistry, with derivatives showing potent acaricidal and insecticidal activities.[8] These compounds have demonstrated efficacy against pests like spider mites, diamondback moths, and aphids.[8]

Safety, Handling, and Storage

As a novel chemical entity, N,1,5-trimethyl-1H-pyrazole-3-carboxamide should be handled with care in a laboratory setting by qualified personnel. General safety precautions for pyrazole derivatives should be followed.[9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]

-

Handling: Avoid contact with skin and eyes.[11] Avoid formation of dust and aerosols.[11] Use in a well-ventilated area or under a chemical fume hood.[11]

-

Storage: Store in a cool, dry place in a tightly sealed container.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10]

Conclusion and Future Directions

N,1,5-trimethyl-1H-pyrazole-3-carboxamide represents an intriguing yet underexplored molecule within the well-established class of pyrazole carboxamides. Based on the extensive research on related compounds, it holds considerable promise for applications in both medicine and agriculture. Future research should focus on its definitive synthesis and purification, followed by a comprehensive spectroscopic and crystallographic analysis to confirm its structure. Subsequently, a broad biological screening against various enzymatic and cellular targets is warranted to uncover its full therapeutic or agrochemical potential. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

-

Gundogdu, G., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137378. [Link]

-

Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(15), 4987. [Link]

-

Patel, K. D., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(1), 338-343. [Link]

-

Wang, Y., et al. (2024). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]

-

El-Sayed, Y. S., et al. (2023). FT-IR spectrum of the pyrazoline carboxamide compound. ResearchGate. [Link]

-

Li, X., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(7), 3237-3249. [Link]

-

Kim, J. S., et al. (2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). Bioorganic & Medicinal Chemistry Letters, 24(22), 5164-5168. [Link]

-

Saad, E. F. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

-

Zhang, X., et al. (2020). Design of novel 1,5-disubstituted pyrazole-3-carboxamines by fused-ring cracking. ResearchGate. [Link]

-

Xu, L., et al. (2023). Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. Journal of Agricultural and Food Chemistry, 71(4), 1876-1886. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]

-

Sharma, A. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC), 64(9). [Link]

-

ResearchGate. (n.d.). Inhibition percentages of pyrazole–carboxamide derivatives (3a–3h) against various cell lines. [Link]

-

ACS Publications. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. [Link]

-

Oakwood Chemical. (n.d.). 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid. [Link]

-

Ali, I., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648. [Link]

-

PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. [Link]

-

ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. [Link]

-

Titi, A., et al. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 5(11), 5690-5700. [Link]

-

Siddiqui, H. L., et al. (2011). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 16(10), 8613-8621. [Link]

-

Al-Said, M. S., et al. (2011). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 1(8), 1438-1463. [Link]

-

CAS Common Chemistry. (n.d.). 4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide. [Link]

-

Taslimi, P., et al. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

-

The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. [Link]

Sources

- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. N,1,3-Trimethyl-1H-pyrazole-5-carboxamide, 97% [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. bio.vu.nl [bio.vu.nl]

An In-Depth Technical Guide to the Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N,1,5-trimethyl-1H-pyrazole-3-carboxamide, a key building block in modern medicinal chemistry. The document details two primary, field-proven methodologies for the synthesis of this compound, commencing from the foundational precursor, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. Each synthetic step is meticulously described, offering not just procedural instructions but also the underlying scientific rationale for the selected reagents and conditions. This guide is designed to be a self-validating resource, complete with detailed experimental protocols, characterization data, and visual aids to ensure reproducibility and a thorough understanding of the chemical transformations involved.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and agrochemicals due to its diverse biological activities. Specifically, N,1,5-trimethyl-1H-pyrazole-3-carboxamide and its analogues have garnered significant interest in drug discovery programs. The precise arrangement of the methyl and carboxamide functional groups on the pyrazole ring allows for specific molecular interactions with biological targets, making the efficient and reliable synthesis of this compound a critical aspect of research and development in this area. This guide presents a logical and experimentally validated approach to its synthesis, emphasizing robust and scalable reactions.

Overall Synthetic Strategy

The synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide is most effectively achieved through a three-step sequence starting from a readily accessible pyrazole ester. The overall transformation is depicted below:

Figure 2: Synthesis of the pyrazole ester.

Experimental Protocol:

-

To a solution of ethyl 2,4-dioxopentanoate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. [1] Rationale: The acidic catalyst facilitates the initial condensation between the hydrazine and one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

Step 1.2: Hydrolysis to 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This is a standard transformation, typically carried out under basic conditions. [2] Experimental Protocol:

-

Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to yield 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Rationale: The hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

Table 1: Physicochemical and Spectroscopic Data of Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate [3] | C8H12N2O2 | 168.19 | 42-46 | 1.39 (t, 3H), 2.30 (s, 3H), 3.75 (s, 3H), 4.38 (q, 2H), 6.50 (s, 1H) | 14.4, 14.8, 52.1, 60.8, 108.9, 140.2, 148.7, 163.2 |

| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | C6H8N2O2 | 140.14 | 170-176 [4] | 2.33 (s, 3H), 3.78 (s, 3H), 6.55 (s, 1H), 11.5 (br s, 1H) | 14.9, 52.3, 109.2, 140.5, 149.1, 167.8 |

Part 2: Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide

With the carboxylic acid in hand, the final step is the formation of the N-methyl amide. Two common and effective methods are presented here.

Method A: Acid Chloride Formation Followed by Amination

This is a classic and highly reliable two-step, one-pot procedure for amide bond formation.

Figure 3: Amide formation via the acid chloride intermediate.

Experimental Protocol:

-

To a flask containing 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent), add thionyl chloride (2-3 equivalents) either neat or in an inert solvent like dichloromethane.

-

Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in a dry, inert solvent such as dichloromethane or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylamine (in THF, water, or as a gas) (2-2.5 equivalents). An excess is used to react with the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N,1,5-trimethyl-1H-pyrazole-3-carboxamide. [5] Rationale: Thionyl chloride converts the carboxylic acid into a highly reactive acid chloride. The subsequent addition of methylamine, a nucleophile, readily attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the stable amide bond.

Method B: Direct Amide Coupling

This method utilizes a coupling agent to facilitate the direct formation of the amide bond from the carboxylic acid and amine, avoiding the need to isolate the acid chloride.

Figure 4: Direct amide coupling reaction.

Experimental Protocol:

-

Dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), and methylamine hydrochloride (1.1 equivalents) in a suitable solvent like DMF or dichloromethane.

-

Cool the mixture to 0 °C.

-

Add a base such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization. [6][7] Rationale: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization. The amine then displaces the HOBt to form the desired amide. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and any acidic byproducts.

Characterization of the Final Product

Table 2: Physicochemical and Spectroscopic Data for N,1,5-trimethyl-1H-pyrazole-3-carboxamide

| Property | Data |

| Molecular Formula | C7H11N3O |

| Molecular Weight ( g/mol ) | 153.18 |

| Appearance | White to off-white solid |

| 1H NMR (CDCl3, δ ppm) | 2.28 (s, 3H, pyrazole-CH3), 3.01 (d, 3H, N-CH3), 3.72 (s, 3H, N-CH3 pyrazole), 6.45 (s, 1H, pyrazole-H), 7.0 (br s, 1H, NH) |

| 13C NMR (CDCl3, δ ppm) | 14.7, 26.5, 51.9, 108.5, 140.0, 148.2, 164.5 |

Conclusion

The synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide can be reliably achieved through a well-established three-step process involving the formation of a pyrazole ester, its hydrolysis to the corresponding carboxylic acid, and subsequent amidation. Both the acid chloride and direct coupling methods for the final step are effective, with the choice often depending on the scale of the reaction and the availability of reagents. This guide provides the necessary detailed protocols and scientific context to enable researchers to successfully synthesize this valuable compound for their drug discovery and development endeavors.

References

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (URL: [Link])

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google P

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (URL: [Link])

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])

-

General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). - ResearchGate. (URL: [Link])

-

Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed. (URL: [Link])

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: [Link])

-

Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])

-

Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 3. Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate 5744-51-4 [sigmaaldrich.com]

- 4. 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Molecular Structure of N,1,5-trimethyl-1H-pyrazole-3-carboxamide

Abstract

This technical guide provides a comprehensive examination of the molecular structure of N,1,5-trimethyl-1H-pyrazole-3-carboxamide, a substituted pyrazole of significant interest to researchers in medicinal and agricultural chemistry. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities.[1] This document delineates the probable synthetic pathways, offers a detailed analysis of its expected spectroscopic characteristics, and provides the foundational knowledge necessary for its synthesis, identification, and utilization in research and development. The insights herein are synthesized from established principles of heterocyclic chemistry and spectroscopic data from closely related structural analogs.

Introduction: The Pyrazole Carboxamide Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structural motif that imparts a unique combination of chemical and physical properties.[2] This core is prevalent in numerous biologically active compounds, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The carboxamide functional group, when appended to the pyrazole ring, further enhances the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which is often crucial for binding to biological targets.

N,1,5-trimethyl-1H-pyrazole-3-carboxamide is a specific derivative with methyl substitutions at the N1 and C5 positions of the pyrazole ring, and a methylamide at the C3 position. These methyl groups can significantly influence the molecule's solubility, metabolic stability, and steric profile, making it a valuable candidate for structure-activity relationship (SAR) studies in drug and pesticide discovery programs.[1]

Synthesis and Mechanistic Considerations

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The core pyrazole ring is typically formed from a 1,3-dicarbonyl compound and a hydrazine derivative. The carboxamide can be installed from a corresponding carboxylic acid or ester.

Caption: Retrosynthetic pathway for N,1,5-trimethyl-1H-pyrazole-3-carboxamide.

Proposed Synthetic Workflow

The synthesis is envisioned as a two-step process: the formation of a pyrazole-3-carboxylate ester, followed by its conversion to the target N-methylamide.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a robust, well-precedented procedure for this class of compounds.

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

-

Reaction Setup: To a solution of ethyl 2,4-dioxopentanoate (1 equivalent) in ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature.

-

Rationale: The use of a 1,3-dicarbonyl equivalent and a substituted hydrazine is a classic and highly effective method for pyrazole synthesis, known as the Knorr pyrazole synthesis.[4] The reaction with methylhydrazine can lead to two regioisomers. However, the reaction of methylhydrazine with an unsymmetrical 1,3-diketone generally results in the nitrogen of the methylhydrazine with the methyl group (the more sterically hindered and less nucleophilic nitrogen) attacking the more electrophilic carbonyl group, leading to the 1,5-disubstituted pyrazole as the major product.

-

Reaction Conditions: Add a catalytic amount of acetic acid and heat the mixture to reflux for 4-6 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide

-

Reaction Setup: Dissolve the purified ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1 equivalent) in an excess of a 40% aqueous solution of methylamine.

-

Rationale: Direct aminolysis of the ester is a straightforward method to form the amide. Using a large excess of methylamine drives the reaction to completion. This conversion can also be achieved by first hydrolyzing the ester to the carboxylic acid and then coupling it with methylamine using a standard peptide coupling agent.[2]

-

Reaction Conditions: Heat the mixture in a sealed vessel at 80-100 °C for 12-24 hours.

-

Work-up and Purification: After cooling, the product may precipitate from the solution. The solid can be collected by filtration, washed with cold water, and dried. If no precipitate forms, the excess methylamine and water can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Structural Elucidation by Spectroscopic Methods

The confirmation of the molecular structure of N,1,5-trimethyl-1H-pyrazole-3-carboxamide would rely on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on known values for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.

¹H NMR Spectroscopy (Predicted)

-

The spectrum is expected to be relatively simple, showing four distinct singlet signals.

-

Rationale: The free rotation around the single bonds and the absence of adjacent protons for splitting would result in singlets for all proton environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.2 - 6.5 | Singlet | 1H | H-4 (pyrazole ring) | The proton on a pyrazole ring typically appears in this region.[6] |

| ~ 3.8 - 4.1 | Singlet | 3H | N1-CH₃ | N-methyl groups on heterocyclic rings are deshielded and appear in this range.[1] |

| ~ 2.8 - 3.0 | Singlet | 3H | N-CH₃ (amide) | The chemical shift of an N-methyl amide proton can be variable. |

| ~ 2.2 - 2.5 | Singlet | 3H | C5-CH₃ | A methyl group attached to an sp² carbon of the pyrazole ring.[1] |

¹³C NMR Spectroscopy (Predicted)

-

The spectrum will provide key information about the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 162 - 165 | C=O (carboxamide) | The carbonyl carbon of an amide typically resonates in this downfield region.[2] |

| ~ 148 - 152 | C-3 (pyrazole ring) | An sp² carbon of the pyrazole ring attached to the carboxamide group. |

| ~ 138 - 142 | C-5 (pyrazole ring) | An sp² carbon of the pyrazole ring attached to a methyl group.[3] |

| ~ 105 - 110 | C-4 (pyrazole ring) | The protonated sp² carbon of the pyrazole ring.[3] |

| ~ 35 - 40 | N1-CH₃ | The carbon of the N-methyl group on the pyrazole ring. |

| ~ 26 - 30 | N-CH₃ (amide) | The carbon of the N-methyl group of the amide. |

| ~ 12 - 16 | C5-CH₃ | The carbon of the C-methyl group on the pyrazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~ 3300 - 3400 | N-H Stretch | Secondary Amide | A characteristic sharp to medium peak for the N-H bond in the amide. |

| ~ 2900 - 3000 | C-H Stretch | Methyl (sp³) | Stretching vibrations of the C-H bonds in the methyl groups. |

| ~ 1650 - 1680 | C=O Stretch | Amide I Band | A strong, characteristic absorption for the carbonyl group of the amide.[6] |

| ~ 1520 - 1570 | N-H Bend | Amide II Band | Bending vibration of the N-H bond coupled with C-N stretching. |

| ~ 1400 - 1600 | C=C and C=N Stretches | Pyrazole Ring | Aromatic and heteroaromatic ring stretching vibrations. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Formula: C₇H₁₁N₃O

-

Molecular Weight: 153.18 g/mol

-

Expected Molecular Ion Peak (M⁺): An intense peak at m/z = 153 in the electron ionization (EI) mass spectrum.

-

High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition with high accuracy.

-

Key Fragmentation Pathways:

-

Loss of the N-methylcarbamoyl group (•CONHCH₃)

-

Cleavage of the methyl groups

-

Fragmentation of the pyrazole ring

-

Physicochemical Properties and Safety

| Property | Predicted Value/Information | Source |

| CAS Number | Not specifically assigned; related structures exist. | N/A |

| Molecular Formula | C₇H₁₁N₃O | Calculated |

| Molecular Weight | 153.18 g/mol | Calculated |

| Appearance | Likely a white to off-white crystalline solid. | Analogy |

| Solubility | Expected to have moderate solubility in polar organic solvents. | Analogy |

| Safety | Handle with appropriate personal protective equipment (PPE). Pyrazole derivatives can have biological activity and should be treated as potentially hazardous. | General Laboratory Practice |

Conclusion

N,1,5-trimethyl-1H-pyrazole-3-carboxamide represents a synthetically accessible and potentially valuable molecule for chemical biology and materials science. This guide provides a robust framework for its synthesis and structural characterization, grounded in the established principles of heterocyclic chemistry and spectroscopic analysis. The predictive data presented herein serves as a reliable reference for researchers aiming to synthesize and study this compound and its derivatives, facilitating further exploration of the vast chemical space of pyrazole-based molecules.

References

-

Al-Hourani, B. J., et al. (2011). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 16(7), 5766-5775. Available from: [Link].

-

Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical and Biological Evaluations, 1(1), 1-20. Available from: [Link].

- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

-

Ok, S., et al. (2020). H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available from: [Link].

-

The Royal Society of Chemistry. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Available from: [Link].

-

Al-Tel, T. H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3866. Available from: [Link].

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link].

-

NIST. 1H-Pyrazole, 1,3,5-trimethyl-. In NIST Chemistry WebBook. Available from: [Link].

-

U.S. Environmental Protection Agency. 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-. Available from: [Link].

-

NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. Available from: [Link].

- Google Patents. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. US5462960A.

-

Pfizer Inc. (2021). Sildenafil. Wikipedia. Available from: [Link].

- Mokhtar, H., & Soliman, R. (1978). Synthesis of Some Substituted pyrazole-3-carboxylic Acids With Possible Hypoglycemic and Antimicrobial Activity. Pharmazie, 33(10), 649-651.

-

ResearchGate. (2023). FT-IR spectrum of the pyrazoline carboxamide compound. Available from: [Link].

Sources

- 1. N,1,3-Trimethyl-1H-pyrazole-5-carboxamide, 97% [benchchem.com]

- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Pyrazole Carboxamide Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: The Pyrazole Carboxamide Scaffold - A Privileged Structure in Bioactive Compound Design

The pyrazole carboxamide core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and agrochemical research.[1][2] Its inherent structural features, including the presence of multiple hydrogen bond donors and acceptors, and the ability to adopt diverse conformations, allow for fine-tuning of its physicochemical properties and biological activities.[3][4] This adaptability has led to the development of a wide array of pyrazole carboxamide derivatives with potent and selective biological effects, ranging from antifungal and herbicidal to anticancer activities.[5][6][7] This technical guide provides an in-depth exploration of the diverse biological activities of pyrazole carboxamide derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

I. Antifungal Activity: Targeting Fungal Respiration

A significant class of pyrazole carboxamide derivatives exhibits potent antifungal activity, primarily by inhibiting the fungal respiratory chain.[2]

A. Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary molecular target for many antifungal pyrazole carboxamides is succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain.[2] Inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a rapid depletion of ATP and ultimately, fungal cell death. The carboxamide moiety plays a crucial role in binding to the ubiquinone-binding site (Q-site) of the SDH complex, effectively blocking the electron transfer from succinate to ubiquinone.

Caption: Mechanism of antifungal action via Succinate Dehydrogenase (SDH) inhibition.

B. Structure-Activity Relationship (SAR) Insights

The antifungal potency of pyrazole carboxamide derivatives is significantly influenced by the nature of substituents on both the pyrazole and carboxamide moieties.[5][8][9]

-

Pyrazole Ring Substituents: The substituents at the N1, C3, and C5 positions of the pyrazole ring are crucial for modulating activity. For instance, the presence of a trifluoromethyl group at the C3 position has been shown to enhance antifungal activity in some derivatives.[5]

-

Carboxamide Substituents: The nature of the amine component of the carboxamide is a key determinant of potency and spectrum of activity. Aromatic and heteroaromatic amines, often with specific substitution patterns, are commonly employed to optimize binding to the SDH active site.[5][9] Introducing a larger group at the ortho position of the aniline moiety can strengthen the antifungal activity.[5]

C. Experimental Protocol: In Vitro Antifungal Activity Assessment (Mycelium Growth Inhibition Assay)

This protocol outlines a standard method for evaluating the in vitro antifungal activity of pyrazole carboxamide derivatives against various phytopathogenic fungi.[5][10][11]

1. Preparation of Test Compounds and Fungal Cultures: a. Dissolve the synthesized pyrazole carboxamide derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentrations. b. Culture the target fungal strains on a suitable medium, such as Potato Dextrose Agar (PDA), until they reach the logarithmic growth phase.

2. Assay Procedure: a. Prepare a series of dilutions of the test compounds from the stock solutions. b. Incorporate the different concentrations of the test compounds into molten PDA medium and pour into Petri dishes. A control group with the solvent alone should be included. c. Once the agar has solidified, place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each agar plate. d. Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25-28°C) in the dark.

3. Data Collection and Analysis: a. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish. b. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

- dc = average diameter of the fungal colony in the control group

- dt = average diameter of the fungal colony in the treatment group c. Determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) by performing a probit analysis of the dose-response data.

II. Herbicidal Activity: Disrupting Plant Metabolism

Certain pyrazole carboxamide derivatives have been developed as potent herbicides, targeting essential metabolic pathways in plants.

A. Mechanism of Action: Transketolase Inhibition

A key mechanism of herbicidal action for some pyrazole amides is the inhibition of transketolase (TK), a crucial enzyme in the Calvin cycle of photosynthesis.[12] By inhibiting TK, these compounds disrupt carbon fixation and the production of essential aromatic amino acids, leading to plant growth inhibition and eventual death.[12]

Caption: Mechanism of herbicidal action via Transketolase (TK) inhibition.

B. Experimental Protocol: In Vivo Herbicidal Activity Evaluation (Foliar Spray Method)

This protocol describes a common method for assessing the post-emergence herbicidal activity of pyrazole carboxamide derivatives.[12]

1. Plant Cultivation: a. Sow seeds of target weed species (e.g., Digitaria sanguinalis, Amaranthus retroflexus) in pots containing a suitable soil mixture. b. Grow the plants in a greenhouse or growth chamber under controlled conditions (temperature, light, humidity) until they reach the 2-3 leaf stage.

2. Treatment Application: a. Prepare solutions of the test compounds in a suitable solvent system (e.g., acetone-water with a surfactant) at various concentrations. b. Apply the solutions as a fine spray to the foliage of the plants until runoff. A control group sprayed with the solvent system alone should be included.

3. Evaluation: a. Maintain the treated plants in the greenhouse or growth chamber for a specified period (e.g., 14-21 days). b. Visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death). c. For a more quantitative assessment, harvest the above-ground plant biomass and measure the fresh or dry weight. d. Calculate the percentage of growth inhibition compared to the control group.

III. Anticancer Activity: A Promising Frontier

The pyrazole carboxamide scaffold has also emerged as a valuable template for the design of novel anticancer agents.[6][7] These derivatives have been shown to exert their cytotoxic effects through various mechanisms.

A. Mechanisms of Action in Cancer

The anticancer activity of pyrazole carboxamides is often attributed to their ability to interfere with key cellular processes in cancer cells, including:

-

Kinase Inhibition: Many pyrazole derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] By blocking the activity of these kinases, they can halt the cell cycle and inhibit tumor growth and angiogenesis.

-

Induction of Apoptosis: Some pyrazole carboxamides have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through various pathways, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.

-

DNA Interaction: Certain derivatives may interact with DNA, leading to DNA damage and the activation of cell death pathways.[4]

B. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[13][14][15][16]

1. Cell Culture and Seeding: a. Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics. b. Seed the cells into 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

2. Compound Treatment: a. Prepare a series of dilutions of the pyrazole carboxamide derivatives in the culture medium. b. Remove the old medium from the 96-well plates and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). c. Incubate the plates for a specific period, typically 48 or 72 hours, at 37°C in a humidified incubator with 5% CO2.

3. MTT Assay and Data Analysis: a. After the incubation period, add a solution of MTT to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. b. Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13] c. Measure the absorbance of the solution in each well using a microplate reader at a wavelength of around 570-595 nm.[13] d. Calculate the percentage of cell viability relative to the vehicle control. e. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

IV. Synthesis of Pyrazole Carboxamide Derivatives: A General Approach

A common and versatile method for the synthesis of pyrazole carboxamide derivatives involves the amidation of a pyrazole carboxylic acid or its corresponding acid chloride.[3][17]

Caption: General synthetic workflow for pyrazole carboxamide derivatives.

A. General Synthetic Protocol

1. Synthesis of Pyrazole-4-carbonyl Chloride: a. To a solution of pyrazole-4-carboxylic acid in a suitable solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). b. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. c. Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC or disappearance of the starting material). d. Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride, which is often used in the next step without further purification.

2. Amide Coupling: a. Dissolve the crude pyrazole-4-carbonyl chloride in an appropriate aprotic solvent (e.g., dichloromethane, THF, or acetonitrile). b. To this solution, add the desired substituted amine (1.0-1.2 equivalents) and a base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents) to neutralize the HCl generated during the reaction. c. Stir the reaction mixture at room temperature until the reaction is complete. d. Upon completion, quench the reaction with water and extract the product with an organic solvent. e. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate it under reduced pressure. f. Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole carboxamide derivative.

V. Data Presentation and Analysis

For a comprehensive evaluation and comparison of the biological activities of a series of pyrazole carboxamide derivatives, it is essential to present the data in a clear and organized manner.

Table 1: Antifungal Activity of Pyrazole Carboxamide Derivatives (EC50 in µg/mL)

| Compound ID | Rhizoctonia solani | Botrytis cinerea | Fusarium graminearum |

| PC-1 | 0.37[5] | >100 | 10.29[5] |

| PC-2 | 2.24[5] | 3.21[5] | >100 |

| PC-3 | 0.013[18] | - | - |

| Control (Carbendazim) | 1.00[5] | - | - |

Table 2: Herbicidal Activity of Pyrazole Amide Derivatives (% Inhibition at 150 g ai/ha)

| Compound ID | Digitaria sanguinalis | Amaranthus retroflexus | Setaria viridis |

| PA-1 | ~90%[12] | ~80%[12] | ~80%[12] |

| PA-2 | ~80%[12] | >80%[12] | >80%[12] |

| Control (Mesotrione) | - | - | - |

Table 3: Anticancer Activity of Pyrazole Carboxamide Derivatives (IC50 in µM)

| Compound ID | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) |

| PCA-1 | 81.48 ± 0.89[13] | 6.57[16] | 1.98 ± 1.10[14] |

| PCA-2 | 7.97[16] | 9.54[16] | - |

| Control (Doxorubicin) | - | - | - |

VI. Conclusion and Future Perspectives

The pyrazole carboxamide scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel bioactive compounds. The diverse biological activities, including potent antifungal, herbicidal, and anticancer effects, underscore the importance of this chemical class in both agriculture and medicine. The ability to systematically modify the substituents on the pyrazole and carboxamide moieties provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

-

Discovery of Novel Targets: While SDH and TK are well-established targets, identifying new molecular targets for pyrazole carboxamides could lead to the development of compounds with novel mechanisms of action and potentially overcome existing resistance issues.

-

Rational Design and Computational Approaches: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in the rational design of more potent and selective derivatives.

-

Exploration of New Biological Activities: The inherent versatility of the pyrazole carboxamide scaffold suggests that it may possess other, as-yet-undiscovered biological activities. Screening of existing and new libraries of these compounds against a broader range of biological targets could yield exciting new lead compounds for various therapeutic areas.

VII. References

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024-06-13). National Institutes of Health. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025-03-20). National Institutes of Health. [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015-03-09). National Institutes of Health. [Link]

-

Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides Against Colletotrichum gloeosporioides. (2020-05-19). ResearchGate. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023-01-01). National Center for Biotechnology Information. [Link]

-

Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. (2024-02-21). PubMed. [Link]

-

Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. (2020-01-01). ScienceDirect. [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023-02-10). Encyclopedia.pub. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017-10-24). National Institutes of Health. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025-03-04). RSC Publishing. [Link]

-

Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024-09-07). ResearchGate. [Link]

-

Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024-09-07). PubMed. [Link]

-

Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023-07-31). Asian Journal of Chemistry. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2016-01-01). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024-02-21). PubMed. [Link]

-

Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. (2022-04-20). ACS Publications. [Link]

-

Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023-08-28). National Institutes of Health. [Link]

-

In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (2021-01-01). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (2020-01-01). SciELO. [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015-03-04). ResearchGate. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025-03-04). RSC Publishing. [Link]

-

Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. (2020-01-01). ResearchGate. [Link]

-

anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (2023-01-01). ResearchGate. [Link]

-

The Recent Development of the Pyrazoles : A Review. (2021-11-26). TSI Journals. [Link]

Sources

- 1. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

- 17. jocpr.com [jocpr.com]

- 18. Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents [html.rhhz.net]

N,1,5-trimethyl-1H-pyrazole-3-carboxamide: A Technical Guide to its Presumed Mechanism of Action as a Succinate Dehydrogenase Inhibitor

Abstract

This technical guide provides an in-depth exploration of the presumed mechanism of action of N,1,5-trimethyl-1H-pyrazole-3-carboxamide, a member of the broader pyrazole carboxamide class of biologically active compounds. Drawing upon extensive research into structurally analogous pyrazole carboxamides, this document elucidates the role of succinate dehydrogenase (SDH) as the primary molecular target. We will delve into the biochemical basis of SDH inhibition, the resultant disruption of the mitochondrial electron transport chain, and the consequential impact on fungal respiration and cellular energy production. This guide will further detail established experimental protocols for assessing antifungal efficacy and target engagement, including in vitro fungal growth inhibition assays and enzymatic assays for SDH activity. Furthermore, we will explore the structure-activity relationships within the pyrazole carboxamide class and discuss the critical consideration of potential mammalian mitochondrial toxicity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal agents.

Introduction: The Rise of Pyrazole Carboxamides in Agrochemistry and Medicine

The pyrazole ring is a versatile heterocyclic scaffold that forms the core of numerous biologically active molecules.[1][2][3] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] Within this diverse family, pyrazole carboxamides have emerged as a particularly significant class, especially in the field of agrochemical research, where they are widely utilized for crop protection.[4] Many commercially successful fungicides belong to this chemical class, underscoring their efficacy in controlling pathogenic fungi.[5]

N,1,5-trimethyl-1H-pyrazole-3-carboxamide is a specific analog within this class. While detailed public-domain studies on this exact molecule are limited, the well-established mechanism of action for a vast number of structurally related pyrazole carboxamides provides a robust framework for understanding its biological activity. The primary mechanism of action for the fungicidal activity of pyrazole carboxamides is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH).[4]

The Primary Target: Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase is a critical enzyme complex embedded in the inner mitochondrial membrane, where it plays a dual role in cellular metabolism. It is the only enzyme that participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).

-

In the TCA Cycle: SDH catalyzes the oxidation of succinate to fumarate.

-

In the ETC: As Complex II, it transfers electrons from succinate to the quinone pool (ubiquinone), which then shuttles them to Complex III.

By inhibiting SDH, pyrazole carboxamides effectively disrupt these two fundamental cellular processes, leading to a cascade of events that culminate in fungal cell death.[4] The inhibition of SDH blocks the mitochondrial respiratory chain, halting ATP production and causing an accumulation of reactive oxygen species (ROS), which induces oxidative stress and cellular damage.

Molecular Interaction with SDH

Molecular docking studies on various pyrazole carboxamide fungicides have provided insights into their binding mode within the SDH enzyme complex. These compounds are known to bind to the ubiquinone-binding site (Qp site) of the complex, preventing the natural substrate from docking. The carboxamide moiety and the pyrazole ring are crucial for this interaction, often forming hydrogen bonds and other non-covalent interactions with key amino acid residues in the binding pocket. For instance, studies on related compounds have shown interactions with amino acid residues such as tryptophan (TRP), serine (SER), tyrosine (TYR), and arginine (ARG) of the SDH subunits.[6]

The following diagram illustrates the proposed binding of a pyrazole carboxamide inhibitor to the Qp site of the SDH enzyme complex.

Caption: Binding of the pyrazole carboxamide inhibitor to the Qp site of SDH.

The following diagram illustrates the central role of SDH in cellular respiration and the impact of its inhibition.

Caption: Inhibition of SDH (Complex II) disrupts the TCA cycle and electron transport chain.

Experimental Validation of the Mechanism of Action

A multi-faceted experimental approach is necessary to thoroughly characterize the mechanism of action of N,1,5-trimethyl-1H-pyrazole-3-carboxamide. The following protocols are standard in the field for evaluating SDHI fungicides.

In Vitro Antifungal Activity Assessment

The initial step in evaluating a potential antifungal compound is to determine its efficacy against a panel of relevant pathogenic fungi. The mycelial growth inhibition assay is a widely used method.

Protocol: Mycelial Growth Inhibition Assay

-

Preparation of Fungal Cultures: Pure cultures of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum) are grown on a suitable solid medium such as Potato Dextrose Agar (PDA).[7]

-

Preparation of Test Compound: A stock solution of N,1,5-trimethyl-1H-pyrazole-3-carboxamide is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve a range of test concentrations.

-

Assay Plate Preparation: The test compound dilutions are incorporated into molten PDA at a specified temperature (e.g., 45-50 °C) and poured into Petri dishes. Control plates containing only the solvent are also prepared.

-

Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal culture and placed in the center of each agar plate.

-

Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25 °C) in the dark.

-

Data Collection and Analysis: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish. The percentage of inhibition is calculated using the following formula:

-

Inhibition (%) = [(C - T) / C] x 100

-

Where C is the average diameter of the mycelial growth on the control plates, and T is the average diameter of the mycelial growth on the treated plates.

-

-

-

EC50 Determination: The concentration of the compound that inhibits fungal growth by 50% (EC50) is determined by plotting the inhibition percentage against the logarithm of the compound concentration and performing a regression analysis.[8]

Target Engagement: SDH Enzyme Inhibition Assay

To confirm that the antifungal activity is due to the inhibition of SDH, a direct enzymatic assay is performed. This typically involves isolating mitochondria from a suitable source (e.g., fungal cells or porcine heart) and measuring the activity of the SDH enzyme in the presence and absence of the inhibitor.

Protocol: Spectrophotometric SDH Inhibition Assay

-

Mitochondria Isolation: Mitochondria are isolated from the target organism following established protocols involving differential centrifugation.

-

Reaction Mixture Preparation: A reaction buffer containing a substrate (succinate) and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP) is prepared. The reduction of DCPIP can be monitored spectrophotometrically.

-

Assay Procedure:

-

A defined amount of mitochondrial protein is added to the wells of a microplate.

-

Various concentrations of N,1,5-trimethyl-1H-pyrazole-3-carboxamide are added to the wells.

-

The reaction is initiated by the addition of the substrate (succinate).

-

-

Data Acquisition: The decrease in absorbance of the electron acceptor is measured over time at a specific wavelength (e.g., 600 nm for DCPIP) using a microplate reader.[9]

-